(+/-)-ACETYLCARNITINE CHLORIDE

Catalog No.
S005405
CAS No.
2504-11-2
M.F
C9H18NO4.Cl
C9H18ClNO4
M. Wt
239.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+/-)-ACETYLCARNITINE CHLORIDE

CAS Number

2504-11-2

Product Name

(+/-)-ACETYLCARNITINE CHLORIDE

IUPAC Name

3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride

Molecular Formula

C9H18NO4.Cl
C9H18ClNO4

Molecular Weight

239.69 g/mol

InChI

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H

InChI Key

JATPLOXBFFRHDN-UHFFFAOYSA-N

SMILES

CC(=O)OC(CC(=O)O)C[N+](C)(C)C.Cl

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

(R)-2-acetoxy-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride

Canonical SMILES

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl

Description

The exact mass of the compound Acetyl dl-carnitine chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >36 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Metabolism and Potential Functions:

Some research suggests Acetyl dl-carnitine chloride might influence fatty acid metabolism in mitochondria, the cell's energy centers. A study using isolated rat muscle mitochondria found Acetyl dl-carnitine chloride increased the oxidation rate of a specific branched-chain acid compared to carnitine alone []. However, further investigation is needed to understand its potential effects in whole organisms.

Limited Availability and Research Focus:

Acetyl dl-carnitine chloride is not widely available commercially and has received less research attention compared to Acetyl-L-carnitine. Most studies investigating carnitine and its derivatives focus on the L-carnitine form due to its established biological role.

Current Research Focus on Acetyl-L-carnitine:

Acetyl-L-carnitine is being explored for its potential benefits in various conditions, including age-related cognitive decline, diabetic neuropathy, and male infertility [, , ]. These studies provide valuable insights into the potential applications of carnitine derivatives, but they cannot be directly extrapolated to Acetyl dl-carnitine chloride due to its structural difference.

(+/-)-Acetylcarnitine chloride, commonly referred to as acetyl-L-carnitine chloride, is a quaternary ammonium compound derived from the amino acid carnitine. It plays a crucial role in fatty acid metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for energy production. The compound is characterized by its molecular formula C9H18ClNO4C_9H_{18}ClNO_4 and a molar mass of approximately 239.7 g/mol . Acetylcarnitine is synthesized in the body from acetyl-CoA and carnitine, and it exists in both natural and synthetic forms, with the chloride salt being a common form used in research and therapeutic applications .

  • Similar to L-acetylcarnitine, it might facilitate the transport of fatty acids into the mitochondria for energy production [].
  • The presence of the chloride ion might influence its interaction with cellular processes compared to L-acetylcarnitine.

The primary reaction involving (+/-)-acetylcarnitine chloride is its formation from acetyl-CoA and carnitine:

Acetyl CoA+CarnitineCoA+Acetylcarnitine\text{Acetyl CoA}+\text{Carnitine}\rightleftharpoons \text{CoA}+\text{Acetylcarnitine}

This reversible reaction highlights the role of acetylcarnitine in metabolic processes, particularly in the Krebs cycle where it acts as an important substrate . Additionally, acetylcarnitine can undergo hydrolysis in physiological conditions, leading to the release of carnitine and acetate.

Acetylcarnitine exhibits several biological activities, primarily related to its role in energy metabolism. It enhances mitochondrial function by increasing the availability of acetyl-CoA, thereby promoting ATP production. Furthermore, acetylcarnitine has been shown to possess neuroprotective properties, potentially improving cognitive function and alleviating symptoms of neurodegenerative diseases such as Alzheimer's disease . Research also indicates that it may have antidepressant effects and can reduce neuropathic pain .

The synthesis of (+/-)-acetylcarnitine chloride can be achieved through various methods:

  • Chemical Synthesis: This involves the direct reaction of carnitine with acetic anhydride or acetyl chloride under controlled conditions to form acetylcarnitine.
  • Biological Synthesis: Acetylcarnitine is produced naturally in the body via enzymatic reactions involving carnitine acyltransferases that catalyze the transfer of an acetyl group from acetyl-CoA to carnitine.
  • Synthetic Routes: Alternative synthetic routes may involve the use of protecting groups and subsequent deprotection steps to yield pure acetylcarnitine chloride .

(+/-)-Acetylcarnitine chloride has several applications:

  • Nutritional Supplements: It is commonly marketed as a dietary supplement aimed at enhancing cognitive function and physical performance.
  • Pharmaceuticals: Used in formulations for treating conditions such as Alzheimer's disease, depression, and neuropathic pain.
  • Research: Employed in studies investigating mitochondrial function, energy metabolism, and neuroprotection .

Research indicates that (+/-)-acetylcarnitine chloride interacts with various drugs and biological systems:

  • Serotonergic Drugs: Acetylcarnitine may enhance serotonin levels, which could lead to increased effects when combined with other serotonergic medications .
  • Anticoagulants: It has been observed to increase the effects of anticoagulants like warfarin, necessitating careful monitoring during co-administration .
  • Thyroid Hormones: Acetylcarnitine may influence thyroid hormone activity, potentially reducing its efficacy when taken together .

Several compounds share structural or functional similarities with (+/-)-acetylcarnitine chloride. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Aspects
L-CarnitinePrecursor to acetylcarnitinePrimarily involved in fatty acid transport
Propionyl-L-CarnitineSimilar acylated formOften used for cardiovascular health
Butyryl-L-CarnitineAnother acylated derivativeMay have different metabolic effects
Carnitine TartrateSalt form of L-carnitineUsed for athletic performance enhancement

While all these compounds are derivatives of carnitine and play roles in fatty acid metabolism, (+/-)-acetylcarnitine chloride is unique due to its specific acetyl group which enhances its bioavailability and neuroprotective properties compared to other forms .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

239.0924357 g/mol

Monoisotopic Mass

239.0924357 g/mol

Heavy Atom Count

15

UNII

2WQN168TM5

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 56 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 54 of 56 companies with hazard statement code(s):;
H315 (98.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2504-11-2
5080-50-2

Dates

Modify: 2023-09-12

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